molecular formula C4H8AsClO2 B14491572 Arsine, (2-chlorovinyl)dimethoxy- CAS No. 64049-12-3

Arsine, (2-chlorovinyl)dimethoxy-

Cat. No.: B14491572
CAS No.: 64049-12-3
M. Wt: 198.48 g/mol
InChI Key: FCRUSJVEIVYZGW-ONEGZZNKSA-N
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Description

Arsine, (2-chlorovinyl)dimethoxy- is an organoarsenic compound known for its chemical reactivity and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Arsine, (2-chlorovinyl)dimethoxy- typically involves the reaction of alkyl- or aryl-(2-chlorovinyl)arsine with alkali, followed by treatment with hydrochloric acid . This method allows for the synthesis of various haloarsines, including those that cannot be prepared by traditional methods.

Industrial Production Methods

Industrial production of high-purity arsenic compounds, including Arsine, (2-chlorovinyl)dimethoxy-, involves complex processes such as oxide vaporization and sublimation . These methods ensure the removal of impurities and the production of compounds with high purity, which is essential for their use in advanced applications.

Chemical Reactions Analysis

Types of Reactions

Arsine, (2-chlorovinyl)dimethoxy- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of arsenic oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of arsine derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include alkali metals, hydrochloric acid, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various arsenic oxides, arsine derivatives, and substituted haloarsines. These products are often used as intermediates in further chemical synthesis or as final products in industrial applications.

Scientific Research Applications

Arsine, (2-chlorovinyl)dimethoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Arsine, (2-chlorovinyl)dimethoxy- involves its interaction with molecular targets such as enzymes and cellular components. One known mechanism is its inhibition of the E3 component of pyruvate dehydrogenase, which is involved in the conversion of pyruvate to acetyl-CoA . This inhibition disrupts cellular metabolism and can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Arsine, (2-chlorovinyl)dimethoxy- include:

    Lewisite 1: 2-chlorovinylarsonous dichloride

    Lewisite 2: Bis(2-chlorovinyl)arsinous chloride

    Lewisite 3: Tris(2-chlorovinyl)arsine

Uniqueness

Arsine, (2-chlorovinyl)dimethoxy- is unique due to its specific chemical structure and reactivity. Unlike other similar compounds, it has distinct properties that make it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological effects set it apart from other organoarsenic compounds.

Properties

CAS No.

64049-12-3

Molecular Formula

C4H8AsClO2

Molecular Weight

198.48 g/mol

IUPAC Name

[(E)-2-chloroethenyl]-dimethoxyarsane

InChI

InChI=1S/C4H8AsClO2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3/b4-3+

InChI Key

FCRUSJVEIVYZGW-ONEGZZNKSA-N

Isomeric SMILES

CO[As](/C=C/Cl)OC

Canonical SMILES

CO[As](C=CCl)OC

Origin of Product

United States

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